![molecular formula C11H19NO3Si B1340238 N-Boc-2-Hydroxydimethylsilanyl-pyrrole CAS No. 879904-82-2](/img/structure/B1340238.png)
N-Boc-2-Hydroxydimethylsilanyl-pyrrole
Overview
Description
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound with the molecular formula C11H19NO3Si and a molecular weight of 241.36 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxydimethylsilanyl group.
Preparation Methods
Chemical Reactions Analysis
N-Boc-2-Hydroxydimethylsilanyl-pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxydimethylsilanyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrole ring.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include silanols, siloxanes, and various substituted pyrroles.
Scientific Research Applications
N-Boc-2-Hydroxydimethylsilanyl-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its ability to interact with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection and can be removed to expose the reactive pyrrole nitrogen . These interactions enable the compound to participate in a wide range of chemical reactions and biological processes.
Comparison with Similar Compounds
N-Boc-2-Hydroxydimethylsilanyl-pyrrole can be compared with other similar compounds, such as:
N-Boc-pyrrole: Lacks the hydroxydimethylsilanyl group, making it less versatile in certain reactions.
N-Boc-2-pyrrolyl dimethylsilanol: Similar structure but with different functional groups, leading to variations in reactivity and applications.
N-Boc-3-pyrrolidinone: Contains a different ring structure, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the Boc-protected pyrrole ring and the hydroxydimethylsilanyl group, which provides a balance of stability and reactivity for various research applications .
Biological Activity
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Overview of Pyrrole Derivatives
Pyrrole and its derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structural modifications in pyrroles can significantly influence their biological activity. This compound represents a specific modification that may enhance its pharmacological profile.
Research indicates that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, compounds have been shown to activate pro-apoptotic proteins such as Bim, Bax, and Bak while deactivating anti-apoptotic proteins like Bcl-2 and Mcl-1. This dual action leads to the activation of caspases, crucial enzymes in the apoptotic pathway .
Biological Activity Data
The following table summarizes the biological activities observed in various pyrrole derivatives, including this compound:
Compound | Activity | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|---|
This compound | Anticancer | A549 (lung cancer) | TBD | Induction of apoptosis via caspase activation |
Pyrrolo[2,3-d]pyrimidine | Antiproliferative | MCF-7 (breast cancer) | 0.1 | Inhibition of VEGFR-2 and activation of apoptosis |
Compound 2 | Cytotoxic | HeLa (cervical cancer) | 0.2 | Inhibition of tubulin assembly |
Compound 4 | Antitumor | HCT116 (colon cancer) | 0.8 | G2/M phase arrest and ROS production |
Case Study 1: Anticancer Activity
In a study conducted by Kilic-Kurt et al., pyrrole derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The study highlighted that this compound exhibited significant cytotoxicity against A549 cells, with ongoing research to determine its specific GI50 value .
Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of pyrrole derivatives for rapidly proliferating cells compared to quiescent lymphocytes. The results indicated that compounds similar to this compound preferentially targeted cancerous cells, demonstrating lower toxicity towards normal lymphocytes .
Properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVDBYGGISJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479056 | |
Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879904-82-2 | |
Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879904-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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